Buclizine

Descripción general

Descripción

Buclizine es un antihistamínico derivado de la piperazina que se utiliza principalmente como agente antivertiginoso y antiemético. Se utiliza comúnmente en la prevención y el tratamiento de las náuseas, los vómitos y el mareo asociados con el mareo por movimiento y el vértigo . This compound también presenta propiedades anticolinérgicas y se ha estudiado por su posible uso en el tratamiento de las migrañas y las náuseas durante el embarazo .

Métodos De Preparación

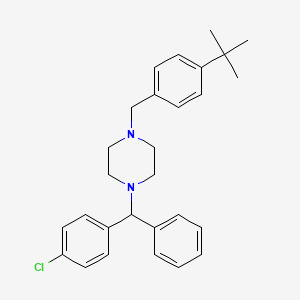

Buclizine se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la reacción de 1-(p-terc-butilbencil)piperazina con cloruro de 4-clorobenzhidrilo en presencia de una base . La reacción suele tener lugar en condiciones de reflujo, y el producto se purifica mediante recristalización. Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Buclizine sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y nucleófilos como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Buclizine acts as an antihistamine and antiemetic , effectively preventing nausea, vomiting, and dizziness associated with motion sickness. Its mechanism involves central anticholinergic effects, which depress labyrinth excitability and vestibular stimulation, potentially influencing the medullary chemoreceptor trigger zone .

Veterinary Applications

2.1 Appetite Stimulation in Pigs

Recent studies have demonstrated this compound's effectiveness as an appetite stimulant in livestock, particularly in pigs. A study evaluated different dosages of this compound hydrochloride (0.025 mg/kg, 0.05 mg/kg, and 0.1 mg/kg) during the growth and fattening phases of pigs. The results indicated that a dosage of 0.05 mg/kg was optimal for enhancing weight gain and feed conversion efficiency without adverse effects on renal or hepatic function .

Table 1: Effects of this compound on Weight Gain in Pigs

| Treatment Level (mg/kg) | Final Weight (kg) | Feed Conversion Ratio | Economic Efficacy |

|---|---|---|---|

| 0.025 | 47 | 3.89 | Moderate |

| 0.050 | 53.83 | 2.86 | High |

| 0.100 | 48.5 | 3.21 | Low |

Pediatric Applications

This compound has been reintroduced as a pediatric appetite stimulant to promote weight gain in children who are undernourished or have poor appetites. Its syrup formulation is particularly beneficial for this demographic due to its palatability and ease of administration .

Case Study: Pediatric Use

In a clinical setting, this compound was administered to children with significant weight deficits due to chronic illnesses. The outcomes showed a marked increase in appetite and subsequent weight gain over a treatment period of six weeks.

General Medical Applications

Beyond its use in veterinary medicine and pediatrics, this compound is also employed in general medicine for the management of nausea and vertigo associated with various conditions:

- Motion Sickness : Effective in preventing symptoms related to travel.

- Vestibular Disorders : Used in treating vertigo stemming from inner ear issues.

Mecanismo De Acción

Buclizine ejerce sus efectos principalmente a través de sus propiedades antihistamínicas y anticolinérgicas. Actúa como un antagonista del receptor de histamina, bloqueando la acción de la histamina en los receptores H1, lo que reduce los síntomas de la alergia y el mareo por movimiento . Además, this compound tiene efectos anticolinérgicos, que ayudan a reducir la excitabilidad laberíntica y a disminuir la estimulación vestibular, contribuyendo a sus propiedades antieméticas y antivertiginosas . El compuesto también interactúa con el sistema nervioso central, afectando el centro del vómito en la médula y la zona gatillo quimiorreceptora .

Comparación Con Compuestos Similares

Buclizine es similar a otros antihistamínicos derivados de la piperazina, como la meclizina y la ciclizina. this compound es único en su combinación de propiedades antihistamínicas, anticolinérgicas y antieméticas . En comparación con la meclizina, this compound tiene una estructura química ligeramente diferente, lo que puede resultar en variaciones en sus efectos farmacológicos y aplicaciones terapéuticas . Otros compuestos similares incluyen hidroxicina y cetirizina, que también pertenecen a la clase de la piperazina, pero tienen diferentes usos clínicos y perfiles de efectos secundarios .

Al comprender las propiedades y aplicaciones únicas de this compound, los investigadores y profesionales de la salud pueden utilizar mejor este compuesto en varios campos científicos y médicos.

Actividad Biológica

Buclizine is a piperazine-derivative antihistamine primarily used for its antiemetic and antivertigo properties. Its biological activity encompasses various mechanisms, including antihistaminic, anticholinergic, and central nervous system depressant effects. This article explores the compound's biological activity, supported by research findings, case studies, and data tables.

This compound functions mainly as an antagonist at the H1 histamine receptors and muscarinic acetylcholine receptors. It is effective in preventing nausea and vomiting associated with motion sickness and managing vertigo. The drug's central anticholinergic properties contribute to its ability to depress labyrinth excitability and vestibular stimulation, impacting the medullary chemoreceptor trigger zone responsible for emesis control.

- Histamine H1 Receptor Antagonism : Blocks histamine's action in the vomiting center.

- Muscarinic Acetylcholine Receptor Antagonism : Reduces cholinergic transmission that can lead to nausea.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Antihistaminic : Alleviates allergy symptoms by blocking histamine.

- Antiemetic : Prevents nausea and vomiting.

- Anticholinergic : Reduces involuntary muscle movements and secretions.

- CNS Depressant : Induces sedation and relaxation.

In Vitro Studies

A study demonstrated that this compound inhibits the growth of MCF-7 breast cancer cells, showing an IC50 value of 19.18 ± 5.32 μM. This inhibition is associated with a decrease in TCTP expression, a protein linked to cell proliferation.

| Compound | IC50 (μM) | Effect on TCTP Expression |

|---|---|---|

| This compound | 19.18 ± 5.32 | Decreased by 40% |

| Levomepromazine | 12.21 ± 0.78 | Decreased by >60% |

This suggests potential applications in cancer therapy, although further research is necessary to elucidate the exact mechanisms involved .

Animal Studies

In a study involving pigs, different dosages of this compound were tested for their effects on weight gain during growth and fattening stages. The results indicated that a dosage of 0.050 mg/kg/week significantly improved weight gain compared to other dosages.

| Treatment Level (mg/kg/week) | Final Weight (kg) | Economic Efficacy |

|---|---|---|

| T1 (0.025) | 48.5 ± 6 | Moderate |

| T2 (0.035) | 47 | Low |

| T3 (0.050) | 53.83 ± 5 | Best |

| T4 (0.060) | 47 | Low |

The study concluded that this compound could serve as an effective appetite stimulant in livestock .

Case Studies

- Case Study on Cancer Cell Growth Inhibition :

- Veterinary Use in Pigs :

Propiedades

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYGZHXDRJNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-74-8 (di-hydrochloride) | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022694 | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218 °C | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.46e-04 g/L | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of buclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since buclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked. | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

82-95-1, 163837-51-2, 163837-52-3 | |

| Record name | Buclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN4445AF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1178B2VD9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C94V6X681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.